![molecular formula C20H20BrFN2O2 B5912902 1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5912902.png)
1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPP-1, and it belongs to the family of piperazine derivatives.
科学的研究の応用
BPP-1 has been studied for its potential applications in different fields of science. One of the most significant applications is in the field of medicinal chemistry. BPP-1 has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have potent anticancer activity against different types of cancer cells. Moreover, BPP-1 has also been studied for its potential use as a neuroprotective agent.
作用機序
The mechanism of action of BPP-1 is not fully understood yet. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the potential to regulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BPP-1 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has the potential to regulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects. Moreover, BPP-1 has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
BPP-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations associated with BPP-1. One of the major limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of BPP-1. One of the most significant directions is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Moreover, more research is needed to understand its mechanism of action and potential side effects. Additionally, there is a need to develop more efficient synthesis methods for BPP-1 to improve its availability for research purposes.
Conclusion:
In conclusion, 1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone is a chemical compound that has shown promising results in various scientific research studies. It has the potential to be used as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. However, more research is needed to fully understand its mechanism of action and potential side effects. Moreover, developing more efficient synthesis methods for BPP-1 can improve its availability for research purposes.
合成法
The synthesis of BPP-1 involves the reaction of 3-fluoro-4-(2-bromobenzoyl) aniline with 1-piperazinepropan-1-one. This reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using different techniques to obtain pure BPP-1.
特性
IUPAC Name |
1-[4-[4-(2-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXQBBUHWDHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(2-Bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
![1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5912841.png)
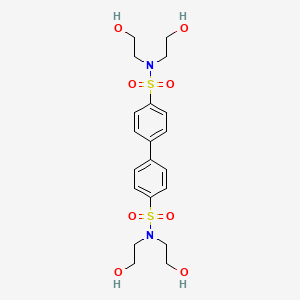
![7-hydroxy-3-(3-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912851.png)
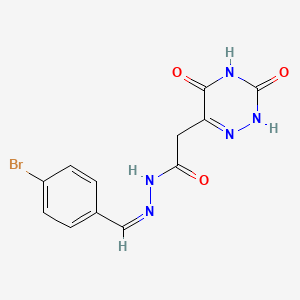
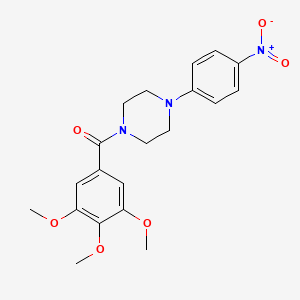
![3-(4-tert-butylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912873.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)
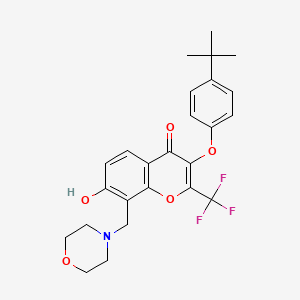

![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)
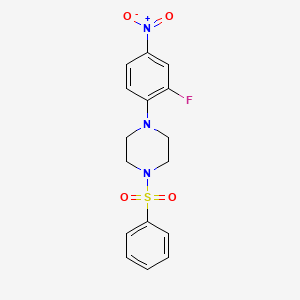
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)